1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine

Process chemistry Impurity profiling Clozapine synthesis

1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine (CAS 65514-72-9) is a synthetic benzoyl-piperazine derivative with the molecular formula C₁₈H₁₉ClN₄O₃ and a molecular weight of 374.8 g/mol. It belongs to the broader class of N-benzoyl-N′-aryl piperazines, which have been extensively investigated as glycine transporter 1 (GlyT-1) inhibitors for CNS indications.

Molecular Formula C18H19ClN4O3
Molecular Weight 374.8 g/mol
CAS No. 65514-72-9
Cat. No. B3148731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine
CAS65514-72-9
Molecular FormulaC18H19ClN4O3
Molecular Weight374.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C18H19ClN4O3/c1-21-8-10-22(11-9-21)18(24)14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)23(25)26/h2-7,12,20H,8-11H2,1H3
InChIKeyAUVPMQOLBZFPLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine (CAS 65514-72-9): Chemical Identity, Class, and Procurement Relevance


1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine (CAS 65514-72-9) is a synthetic benzoyl-piperazine derivative with the molecular formula C₁₈H₁₉ClN₄O₃ and a molecular weight of 374.8 g/mol [1]. It belongs to the broader class of N-benzoyl-N′-aryl piperazines, which have been extensively investigated as glycine transporter 1 (GlyT-1) inhibitors for CNS indications [2]. Critically, this specific compound is the established nitro intermediate (designated 6.5.5) in the classical industrial synthesis of the atypical antipsychotic clozapine, formed by N-methylpiperazine amidation of the corresponding diphenylamine ester and subsequently reduced to the amino intermediate en route to the final dibenzodiazepine drug .

Why Generic Substitution Fails: The Functional Specificity of the 4-Chloro-2-nitrophenyl Motif in 1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine (CAS 65514-72-9)


In-class benzoyl-piperazine derivatives cannot be interchanged indiscriminately because the 4-chloro-2-nitrophenyl substituent dictates a unique redox state and reactivity profile that is structurally essential for its validated role as a clozapine synthetic intermediate. The nitro group serves as a latent amine that must be selectively reduced (e.g., via Na₂S₂O₄ or H₂/Raney Ni) to generate the 2-amino-4-chlorophenyl analog (CAS 65514-71-8, Clozapine EP Impurity D) prior to cyclization . Substituting the nitro analog with the pre-reduced amino analog would eliminate this redox handle, collapsing the synthetic logic of the pathway. Furthermore, the nitro group imparts distinct physicochemical properties—higher lipophilicity (LogP ~3.85), altered polar surface area (PSA 81.4 Ų), and a different UV-Vis chromophore—that directly affect chromatographic retention, extraction behavior, and spectroscopic detectability relative to the amino congener [1]. These differences are not cosmetic; they determine whether the compound can serve as a legitimate process-related impurity marker or a competent synthetic building block.

1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine (CAS 65514-72-9): Quantitative Head-to-Head Differentiation Evidence vs. Closest Analogs


Elemental Composition and Molecular Weight Differentiation: Nitro Intermediate (65514-72-9) vs. Amino Analog Clozapine EP Impurity D (65514-71-8)

The target compound (CAS 65514-72-9) is distinguished from its closest structural analog, Clozapine EP Impurity D (CAS 65514-71-8, Benzoyl Methylpiperazine Analog), by the oxidation state at the 2-position of the 4-chlorophenyl ring: it bears a nitro group (–NO₂) rather than an amino group (–NH₂). This results in a molecular formula of C₁₈H₁₉ClN₄O₃ (exact mass 374.1146 Da) versus C₁₈H₂₁ClN₄O (exact mass ~344.140 Da) for the amino analog—a mass difference of approximately 30 Da [1][2]. The nitro group contributes two additional oxygen atoms and replaces two hydrogen atoms, fundamentally altering the compound's redox properties, hydrogen-bonding capacity, and chromatographic behavior .

Process chemistry Impurity profiling Clozapine synthesis

Lipophilicity and Polar Surface Area: Quantitative Physicochemical Differentiation from the Amino Analog

The computed partition coefficient (XLogP3-AA) of the target compound is 3.7–3.85, and its topological polar surface area (TPSA) is 81.4 Ų [1][2]. The amino analog (CAS 65514-71-8), by virtue of its –NH₂ group, is expected to have a lower LogP (typically 0.5–1.0 log unit reduction) and a smaller TPSA due to the replacement of two oxygen atoms with hydrogen. While a directly measured head-to-head LogP or PSA value for the amino analog is not available in the public domain, the directional difference is consistent with well-established substituent contributions: the nitro group increases lipophilicity (π ≈ +0.5 to +1.0 relative to –NH₂) and TPSA (nitro contributes ~46 Ų vs. ~26 Ų for a primary amine) [3].

Physicochemical profiling Chromatographic method development ADME prediction

Validated Role as the Clozapine Nitro Intermediate (6.5.5): Quantitative Reduction Step Yield Under Flow and Batch Conditions

The compound is unequivocally identified as intermediate 6.5.5 in the canonical clozapine synthetic route, where it is generated by reacting the diphenylamine methyl ester with N-methylpiperazine . Its unique functional value lies in the nitro→amine reduction step that follows. Under a reported flow chemistry protocol using sodium dithionite/ammonia at 25 °C with a 92-second residence time, the aryl nitro reduction of this intermediate afforded the amino product in 79% isolated yield as a standalone step [1]. In an improved batch process, the nitro intermediate is reduced using sodium dithionite/sodium hydroxide to give the amino acid derivative, which is then cyclized to the benzodiazepinone in 90% yield, culminating in a total clozapine yield of 41% (based on the starting 2,5-dichloronitrobenzene) with a final purity of 99.93% [2].

Clozapine manufacturing Process validation Flow chemistry Nitro reduction

Purity Tier Availability: 95% to 99% Specifications Enabling Differentiated Procurement for Research vs. Analytical Standard Use

The target compound is commercially available at multiple purity tiers: 95% (BenchChem, Santa Cruz Biotechnology), 97% (CheMenu, catalog CM1053263), and 99% (Huaxuejia, catalog C355197-1g) . This range supports differentiated procurement: the 95% grade is suitable as a synthetic building block, while the 99% grade meets the purity expectations for an analytical reference material in HPLC impurity method development. In contrast, the amino analog Clozapine EP Impurity D (CAS 65514-71-8) is supplied primarily as a pharmaceutical analytical impurity standard (USP Catalog 1A07740, $731.25/25 mg) and is not typically offered as a bulk synthetic intermediate .

Reference standard procurement Analytical method validation Bulk intermediate sourcing

Documented Use as a Building Block for Substituted Dibenzodiazepines: Functional Utility Beyond the Clozapine Pathway

Beyond its specific role in clozapine synthesis, the compound (as its hydrochloride salt) is explicitly documented as a reagent used in the synthesis of substituted dibenzodiazepines, a broader class of compounds with antipsychotic and CNS activity . This distinguishes it from simpler benzoyl-piperazine analogs such as (4-methylpiperazin-1-yl)(2-nitrophenyl)methanone (CAS 67023-01-2), which lack the diarylamine bridge and cannot serve as direct precursors to the dibenzodiazepine tricyclic core. The presence of both the 4-chloro-2-nitrophenyl moiety and the 2-aminophenyl (or 2-carboxyphenyl) coupling partner within the same molecule enables the intramolecular cyclocondensation that forms the seven-membered diazepine ring characteristic of this pharmacophore class .

Dibenzodiazepine synthesis Medicinal chemistry Heterocyclic building blocks

Physical State and Storage Stability: Hydrochloride Salt Option Provides Differentiated Solubility and Handling Relative to Free Base Analogs

The target compound is available both as the free base (CAS 65514-72-9) and as the hydrochloride salt (MW 411.28 g/mol, supplied as a bright yellow solid, soluble in methanol and water) . The hydrochloride form requires storage at –20 °C for maximum recovery, whereas the free base is stored under ambient conditions . The amino analog Clozapine EP Impurity D (65514-71-8) is supplied as a free base (off-white powder) with storage at 2–8 °C [1]. The availability of a water-soluble hydrochloride salt differentiates the target compound from many benzoyl-piperazine analogs that are only accessible as free bases with limited aqueous solubility, expanding the formulation and assay conditions under which the compound can be used without a co-solvent.

Formulation compatibility Salt selection Laboratory handling Stability

Recommended Research and Industrial Application Scenarios for 1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine (CAS 65514-72-9) Based on Quantitative Differentiation Evidence


Process Development and Scale-Up of Clozapine and Clozapine Analogs

This compound is the optimal procurement choice for teams optimizing the clozapine synthetic route, particularly the nitro reduction step. The validated 79% flow-reduction yield and the improved batch protocol achieving 41% overall yield at 99.93% purity provide benchmark data against which new process conditions can be compared [1]. Gram-scale availability at 95–99% purity supports reaction optimization campaigns without the cost penalty of USP-grade impurity standards .

In-House Preparation and Qualification of Clozapine Process-Related Impurity Reference Standards

For QC laboratories that require a nitro-level process impurity marker but cannot justify the $731.25/25 mg cost of the USP Benzoyl Methylpiperazine Analog, the 99% purity grade (Huaxuejia C355197) provides a cost-effective starting material for in-house qualification as a working reference standard. The 30 Da mass offset and distinct LogP relative to the amino analog ensure unambiguous identification by LC-MS and HPLC-UV [2].

Medicinal Chemistry Exploration of Substituted Dibenzodiazepine Libraries

The bifunctional architecture—combining a reducible nitroaryl group with a pre-installed N-methylpiperazine amide—makes this compound a strategic building block for synthesizing focused libraries of dibenzodiazepine analogs. The nitro group serves as a masked amine that can be reduced and cyclized in a single operational sequence, enabling late-stage diversification of the benzodiazepine core .

Chromatographic Method Development and System Suitability Testing

The combination of high LogP (~3.85), moderate PSA (81.4 Ų), and a strong UV chromophore from the nitro group makes this compound a useful probe for developing and troubleshooting reverse-phase HPLC methods for benzoyl-piperazine impurity panels. Its longer retention relative to the amino analog provides a system suitability marker for assessing column resolution in clozapine purity methods [3].

Quote Request

Request a Quote for 1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.